molecular formula C21H12Cl2N2O2 B389037 4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate

4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate

Cat. No.: B389037
M. Wt: 395.2g/mol
InChI Key: NPXMBDSQKMINIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate is a complex organic compound that combines the structural elements of 2,4-dichlorobenzoic acid and quinoxaline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with a quinoxaline derivative. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Halogen atoms in the 2,4-dichlorobenzoic acid moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Amino or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoxaline moiety.

    Medicine: Explored for its potential anticancer properties, as quinoxaline derivatives have shown activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: A simpler compound with similar structural elements but lacking the quinoxaline moiety.

    Quinoxaline: A heterocyclic compound that forms the core structure of the ester.

    Quinoxaline derivatives: Compounds such as quinoxaline N-oxides and dihydroquinoxalines that share structural similarities.

Uniqueness

4-(quinoxalin-2-yl)phenyl 2,4-dichlorobenzoate is unique due to the combination of the 2,4-dichlorobenzoic acid and quinoxaline moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to its individual components.

Properties

Molecular Formula

C21H12Cl2N2O2

Molecular Weight

395.2g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 2,4-dichlorobenzoate

InChI

InChI=1S/C21H12Cl2N2O2/c22-14-7-10-16(17(23)11-14)21(26)27-15-8-5-13(6-9-15)20-12-24-18-3-1-2-4-19(18)25-20/h1-12H

InChI Key

NPXMBDSQKMINIG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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